molecular formula C16H20N2O6 B13475850 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate

Cat. No.: B13475850
M. Wt: 336.34 g/mol
InChI Key: AXYCKCSVVUIIMW-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is a compound that features both an N-hydroxysuccinimide (NHS) ester and a maleimide group. This compound is often used in bioconjugation and labeling applications due to its ability to react with amine and thiol groups, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate typically involves the reaction of N-hydroxysuccinimide with an appropriate acyl chloride under basic conditions. For example, N-hydroxysuccinimide and triethylamine can be dissolved in methylene chloride, and octanoyl chloride can be added dropwise under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate undergoes several types of reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve amine-containing molecules under mild conditions.

    Addition Reactions: Often carried out in aqueous buffers at neutral pH.

Major Products

    Substitution Reactions: Yield amide products.

    Addition Reactions: Yield thioether-linked products.

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some applications include:

Mechanism of Action

The compound exerts its effects through its reactive NHS ester and maleimide groups. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form stable thioether bonds. These reactions enable the compound to form covalent linkages with biomolecules, facilitating bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate offers a longer aliphatic chain, which can provide greater flexibility and spacing in bioconjugation applications. This can be particularly advantageous in applications requiring the attachment of large biomolecules or in creating more complex molecular architectures .

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-(2,5-dioxopyrrol-1-yl)octanoate

InChI

InChI=1S/C16H20N2O6/c19-12-7-8-13(20)17(12)11-5-3-1-2-4-6-16(23)24-18-14(21)9-10-15(18)22/h7-8H,1-6,9-11H2

InChI Key

AXYCKCSVVUIIMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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